Benzenamine, 2,6-dinitro-N-propyl-4-(trifluoromethyl)-
Overview
Description
Benzenamine, 2,6-dinitro-N-propyl-4-(trifluoromethyl)-, also known as 2,6-DNP-4-(CF3)-benzenamine, is a mono-substituted benzenamine compound that has a wide range of applications in scientific research. It is a colorless liquid with a boiling point of 172 °C and a melting point of −50 °C. This compound is synthesized by a reaction between nitrobenzene and trifluoromethylbenzene, and has been used in a variety of laboratory experiments.
Mechanism of Action
The mechanism of action of Benzenamine, 2,6-dinitro-N-propyl-4-(trifluoromethyl)-(CF3)-benzenamine is not well understood. However, it is believed to act as an electrophile in organic synthesis reactions, and to form covalent bonds with electron-rich molecules such as peptides and proteins. It is also believed to act as a catalyst in some reactions, and to form coordination complexes with transition metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Benzenamine, 2,6-dinitro-N-propyl-4-(trifluoromethyl)-(CF3)-benzenamine are not well understood. However, it has been shown to be non-toxic in laboratory animals when administered orally or via injection. It has also been shown to have no significant mutagenic or carcinogenic effects in laboratory tests.
Advantages and Limitations for Lab Experiments
The advantages of using Benzenamine, 2,6-dinitro-N-propyl-4-(trifluoromethyl)-(CF3)-benzenamine in laboratory experiments are that it is relatively inexpensive, easy to obtain, and has a wide range of applications. The main limitation is that its mechanism of action is not well understood, and its biochemical and physiological effects are not well characterized.
Future Directions
The future directions for Benzenamine, 2,6-dinitro-N-propyl-4-(trifluoromethyl)-(CF3)-benzenamine research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in medicine and materials science. Additionally, further research into its potential toxicological effects and its ability to form coordination complexes with transition metal ions is needed. Finally, further research into its potential use as a reagent for organic synthesis reactions is also needed.
Synthesis Methods
The synthesis of Benzenamine, 2,6-dinitro-N-propyl-4-(trifluoromethyl)-(CF3)-benzenamine is achieved through a reaction between nitrobenzene and trifluoromethylbenzene. This reaction produces an intermediate product, 2,6-dinitro-N-propylbenzene, which is then hydrolyzed to yield the desired product. The reaction conditions are as follows:
1. Nitrobenzene (1.0 mol) is added to a three-necked flask and heated to 100 °C.
2. Trifluoromethylbenzene (1.0 mol) is added slowly to the flask and the reaction is stirred for 1 hour.
3. The reaction mixture is cooled to room temperature and filtered to remove any solid impurities.
4. The filtrate is then hydrolyzed with aqueous sodium hydroxide solution (2.0 mol) at room temperature.
5. The product is then isolated by vacuum distillation and stored in an airtight container.
Scientific Research Applications
Benzenamine, 2,6-dinitro-N-propyl-4-(trifluoromethyl)-(CF3)-benzenamine has been used in a variety of scientific research applications, including organic synthesis, materials science, and biochemistry. In organic synthesis, it has been used as a reagent for the synthesis of a number of compounds, including heterocyclic compounds, nitro compounds, and halogenated compounds. In materials science, it has been used as a reagent for the synthesis of polymers and nanomaterials. In biochemistry, it has been used as a reagent for the synthesis of peptides and proteins.
properties
IUPAC Name |
2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O4/c1-2-3-14-9-7(15(17)18)4-6(10(11,12)13)5-8(9)16(19)20/h4-5,14H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXIZJPWGJDHKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174840 | |
Record name | Benzenamine, 2,6-dinitro-N-propyl-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2077-99-8 | |
Record name | Benzenamine, 2,6-dinitro-N-propyl-4-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002077998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2,6-dinitro-N-propyl-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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